This compound is synthesized from precursors that include pyrrolidine and various alcohols or aldehydes. Its classification falls under organic compounds with notable relevance in pharmaceutical chemistry due to its potential biological activities.
The synthesis of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol typically involves several methods, including:
The molecular structure of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol can be described as follows:
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol participates in various chemical reactions:
The mechanism of action for ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is largely dependent on its interactions with biological targets:
The physical and chemical properties of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol include:
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol has several scientific applications:
The systematic chemical name Rel-((3R,4S)-3-methylpyrrolidine-3,4-diyl)dimethanol hydrochloride adheres strictly to International Union of Pure and Applied Chemistry conventions for stereospecific compounds [1]. This nomenclature precisely defines:
Experimental validation confirms the molecular formula as C₇H₁₆ClNO₂ for the hydrochloride salt, corresponding to a molecular weight of 181.66 g/mol [1] . This formula accounts for the protonation of the pyrrolidine nitrogen by hydrochloric acid. Non-salt forms would correspond to C₇H₁₅NO₂ (molecular weight 145.20 g/mol), though the hydrochloride is the commonly characterized and supplied form. Crucially, analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry provide empirical confirmation of this molecular composition, ruling out alternate isomeric structures or hydration states.
Table 1: Molecular Descriptors of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol Hydrochloride
Property | Value | Source |
---|---|---|
IUPAC Name | Rel-((3R,4S)-3-methylpyrrolidine-3,4-diyl)dimethanol hydrochloride | [1] |
CAS Registry Number | 1217643-22-5 (primary); 644971-22-2 (alternate) | [1] |
Molecular Formula | C₇H₁₆ClNO₂ | [1] |
Molecular Weight | 181.66 g/mol | [1] |
Canonical SMILES | Cl.C[C@@]1(CNC[C@H]1CO)CO | [1] |
InChI Key | VRZVWTOOLVVKLW-UOERWJHTSA-N | [1] |
The (3R,4S) configuration defines a specific relative stereochemistry where the methyl group at C3 and the hydroxymethyl group at C4 reside on opposite faces of the pyrrolidine ring. This trans relationship creates a meso-like diastereomer despite the chiral centers, owing to the plane of symmetry introduced by the specific relative orientation of substituents [1] [7]. The designation "Rel-" preceding the full name explicitly indicates this relative stereochemistry.
Diastereomeric purity is critically important for function. Studies on structurally analogous pyrrolidine derivatives, such as ((3S,4S)-4-methylpyrrolidin-3-yl)methanol (CAS 1279034-51-3), demonstrate that even minor epimeric contaminants can drastically alter physicochemical properties like solubility, crystallinity, and biological receptor binding affinity [7]. The (3R,4S) isomer exhibits distinct conformational behavior compared to its (3S,4S), (3R,4R), or (3S,4R) counterparts due to differing steric interactions between the 3-methyl group and the adjacent ring protons and substituents. This configuration imposes specific torsional strain within the ring system, influencing the preferred orientations (gauche vs. anti) of the hydroxymethyl groups relative to the ring plane and to each other. Synthetic routes producing this specific diastereomer therefore require rigorous stereocontrol and analytical verification to ensure configurational integrity.
While direct X-ray diffraction data for ((3R,4S)-3-methylpyrrolidine-3,4-diyl)dimethanol hydrochloride was not found in the provided sources, crystallographic studies of closely related pyrrolidine derivatives and metal complexes containing similar stereodefined pyrrolidinyl motifs provide crucial insights. Analysis of the rhenium(V) oxo complex Re-TRODAT-1B (structurally analogous due to its chiral pyrrolidine backbone) reveals a pseudo-square-pyramidal geometry around the metal center [6]. Crucially, the substituents on the pyrrolidine ring adopt specific orientations to minimize steric clash and stabilize the structure via intramolecular hydrogen bonding networks.
Applied to the target molecule, these principles predict that the (3R,4S) configuration forces the pyrrolidine ring into a slightly puckered conformation to accommodate the geminal dimethyl substitution (C3 methyl and hydroxymethyl) and the vicinal hydroxymethyl group at C4. This puckering alleviates transannular strain but introduces torsional strain, particularly between the C3 substituents. The primary hydroxymethyl groups (–CH₂OH) exhibit rotational freedom but likely prefer orientations where their oxygen atoms can form hydrogen bonds:
The protonated nitrogen in the hydrochloride salt significantly influences conformation. Coulombic attraction between the ammonium ion (N⁺H) and the chloride anion (Cl⁻) creates a strong dipole. This charge interaction likely pulls the chloride ion close to the ring, potentially inducing the hydroxymethyl groups to orient towards the ion to maximize stabilizing electrostatic and hydrogen-bonding interactions (O–H···Cl⁻). This constrained orientation impacts molecular flexibility and solvent accessibility compared to the free base.
SMILES (Simplified Molecular-Input Line-Entry System) strings provide machine-readable representations of molecular structure, including stereochemistry. The provided sources contain several distinct SMILES notations for ((3R,4S)-3-methylpyrrolidine-3,4-diyl)dimethanol hydrochloride, highlighting nuances in stereochemical specification:
C[C@]1(CO)CNC[C@H]1CO.[H]Cl
[1]: This notation uses @
and @H
descriptors to denote absolute configuration at the chiral centers (C3 and C4). The [C@]1
indicates the chirality at C3, and [C@H]1
specifies the chirality at C4 relative to the defined ring closure. Cl.C[C@@]1(CNC[C@H]1CO)CO
[1]: This "Canonical SMILES" employs @@
to explicitly define the opposite chirality at C3 compared to the first example, though both represent the same enantiomer due to the directionality of the SMILES string parsing. C[C@@]1(CNC[C@H]1CO)CO.Cl
: The "Isomeric SMILES" explicitly lists the hydrochloride salt as a separate component (Cl
after the period). The stereochemistry descriptors @@
at C3 and @
at C4 confirm the (3R,4S) configuration. Table 2: Comparative Analysis of Key SMILES Representations
SMILES Notation | Type | Stereochemical Specificity | Salt Representation |
---|---|---|---|
C[C@]1(CO)CNC[C@H]1CO.[H]Cl | Standard | Absolute configuration implied via @ and @H | [H]Cl (explicit proton) |
Cl.C[C@@]1(CNC[C@H]1CO)CO | Canonical | Absolute configuration via @@ (C3) and @ (C4) | Cl (as chloride ion) |
CC1(CNCC1CO)CO.Cl | Non-isomeric | No stereochemistry specified | Cl (as chloride ion) |
C[C@@]1(CNC[C@H]1CO)CO.Cl | Isomeric | Explicit (3R,4S) via @@ (C3) and @ (C4) | Cl (as chloride ion) |
The critical distinction lies between stereospecific and non-stereospecific (CC1(CNCC1CO)CO.Cl
) representations. The non-specific SMILES denotes the connectivity but fails to define the crucial (3R,4S) configuration, representing a racemic mixture or undefined stereoisomer. This ambiguity has significant implications for chemical database searching, property prediction, and synthesis planning. The variations among stereospecific SMILES (@
vs @@
) primarily reflect the chosen starting point and directionality of the SMILES string traversal around the ring, rather than a difference in the depicted stereochemistry. Proper interpretation requires understanding that [C@]
and [C@@]
are relative descriptors depending on the order of atoms written. All stereospecific SMILES strings provided in the sources correctly represent the same (3R,4S) enantiomer when parsed according to SMILES conventions. The consistent inclusion of the hydrochloride salt (either as .[H]Cl
or .Cl
) across representations underscores its integral role in the commonly isolated and characterized form of this compound [1] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1